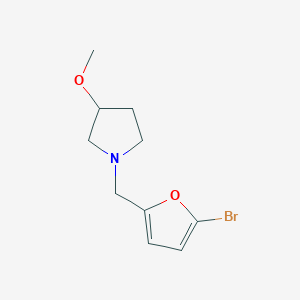![molecular formula C19H29ClN2O B2594399 N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride CAS No. 2418644-13-8](/img/structure/B2594399.png)
N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2460749-84-0 . It has a molecular weight of 338.88 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)chromane-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H26N2O2.ClH/c19-18(11-5-1-2-6-12-18)13-20-17(21)16-10-9-14-7-3-4-8-15(14)22-16;/h3-4,7-8,16H,1-2,5-6,9-13,19H2,(H,20,21);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.88 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Antineoplastic and Antimonoamineoxidase Properties : A study discussed the synthesis of compounds related to N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride, focusing on their antineoplastic and antimonoamineoxidase properties (Markosyan et al., 2010).
Cardiovascular Agent Research : Another study synthesized derivatives for potential use as cardiovascular agents, indicating the versatility of related compounds in medical research (Miyake et al., 1983).
Anticoagulant and Antioxidant Activities
Anticoagulant Screening : Research on N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, which are chemically similar, demonstrated their potential as anticoagulants, highlighting a significant area of medical research (Nguyen & Ma, 2017).
Antioxidant Activity : A study focusing on polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives, including related compounds, identified their antioxidant properties, suggesting their potential in combating oxidative stress-related disorders (Hamdy et al., 2013).
Dopaminergic Drug Synthesis
- Synthesis of Dopaminergic Drugs : Research has been conducted on the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a compound closely related to the chemical , for use in dopaminergic drugs, which are crucial in treating disorders like Parkinson's disease (Göksu et al., 2006).
Enzymatic Studies and Drug Discovery
Chemoenzymatic Studies : The use of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues in enzymatic studies, as conducted by Li et al., highlights the relevance of related compounds in understanding enzyme mechanisms (Li et al., 2011).
Drug Discovery and Cytochrome P450 : A compound structurally similar to the one was studied for its interaction with cytochrome P450, an important enzyme in drug metabolism. This type of research is crucial in drug discovery and development (Tang et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c20-19(11-5-1-2-6-12-19)14-21-18(22)17-10-9-15-7-3-4-8-16(15)13-17;/h3-4,7-8,17H,1-2,5-6,9-14,20H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXGGQBRQKESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2CCC3=CC=CC=C3C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2594316.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)
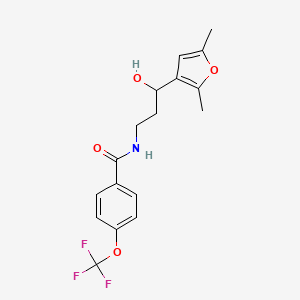
![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)
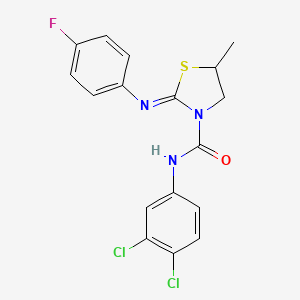
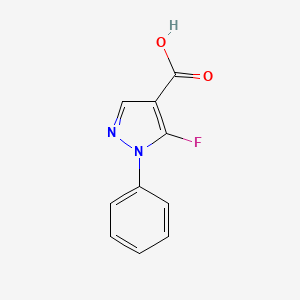
![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
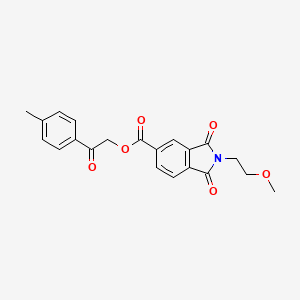
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)
![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)
![[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2594336.png)
